molecular formula C4H12O3SSi B1593400 Trimethoxysilylmethanethiol CAS No. 30817-94-8

Trimethoxysilylmethanethiol

Cat. No.: B1593400
CAS No.: 30817-94-8
M. Wt: 168.29 g/mol
InChI Key: QJOOZNCPHALTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a versatile compound used in various industries, including textiles, cosmetics, and vulcanization. The molecular formula of Trimethoxysilylmethanethiol is C4H12O3SSi, and it has a molecular weight of 168.29 g/mol.

Preparation Methods

Trimethoxysilylmethanethiol can be synthesized through several methods. One common synthetic route involves the reaction of chloromethyltrimethoxysilane with sodium hydrosulfide in methanol. The reaction is typically carried out under reflux conditions, and the product is purified by distillation . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s quality and purity .

Chemical Reactions Analysis

Trimethoxysilylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The thiol group can be reduced to form corresponding sulfides.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include disulfides, sulfonic acids, and various substituted silanes .

Scientific Research Applications

Trimethoxysilylmethanethiol has a wide range of scientific research applications:

    Chemistry: It is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers.

    Biology: It is employed in the modification of biomolecules and surfaces for various biological assays.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of coatings, adhesives, and sealants, as well as in the treatment of textiles and rubber.

Mechanism of Action

The mechanism of action of Trimethoxysilylmethanethiol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The thiol group reacts with metal oxides, while the methoxy groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds . This dual reactivity makes it an effective coupling agent, enhancing the mechanical properties and durability of composite materials .

Comparison with Similar Compounds

Trimethoxysilylmethanethiol is unique due to its α-functional sulfur-containing silane structure. Similar compounds include:

    (3-Mercaptopropyl)trimethoxysilane: Another thiol-functional silane used for similar applications but with a different alkyl chain length.

    (3-Aminopropyl)trimethoxysilane: An amine-functional silane used for coupling applications but with different reactivity and applications.

This compound stands out due to its specific reactivity and versatility in various applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

trimethoxysilylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O3SSi/c1-5-9(4-8,6-2)7-3/h8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOOZNCPHALTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CS)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184819
Record name Methanethiol, trimethoxysilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30817-94-8
Record name 1-(Trimethoxysilyl)methanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30817-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanethiol, trimethoxysilyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030817948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanethiol, trimethoxysilyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethoxysilylmethanethiol
Reactant of Route 2
Trimethoxysilylmethanethiol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Trimethoxysilylmethanethiol
Reactant of Route 4
Trimethoxysilylmethanethiol
Reactant of Route 5
Trimethoxysilylmethanethiol
Reactant of Route 6
Trimethoxysilylmethanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.